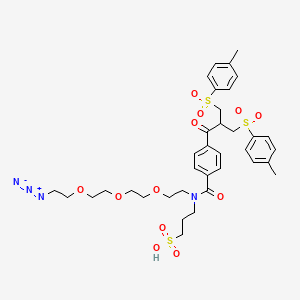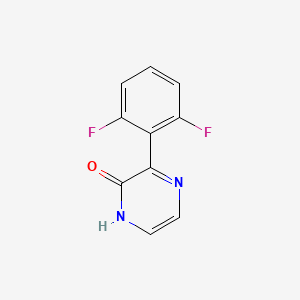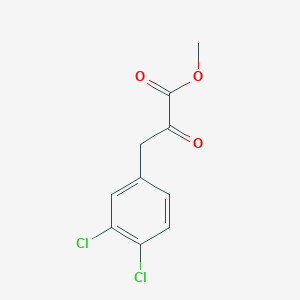
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to interact with biological systems and its potential for industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate typically involves a multi-step process The initial step often includes the esterification of heptadecan-9-ol with a suitable carboxylic acid derivativeThe final step involves the coupling of the nonyloxy-oxohexyl group to the aminohexanoate backbone under controlled conditions, such as using a catalyst and maintaining a specific temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with different alkyl chain length and functional groups.
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-, 1-octylnonyl ester: Another related compound with variations in the ester and amino groups.
Uniqueness
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C40H79NO5 |
|---|---|
Poids moléculaire |
654.1 g/mol |
Nom IUPAC |
nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-19-28-37-45-39(43)31-24-20-26-33-41(35-36-42)34-27-21-25-32-40(44)46-38(29-22-17-14-11-8-5-2)30-23-18-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clé InChI |
GXQRJAYUWACPQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)






![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)






